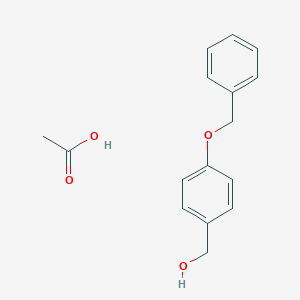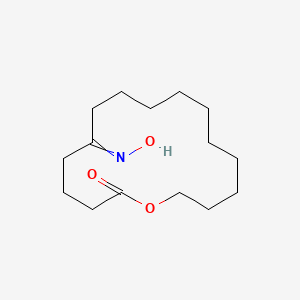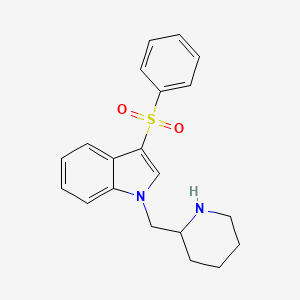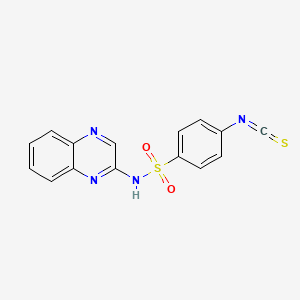![molecular formula C17H14O B12539315 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- CAS No. 702664-01-5](/img/structure/B12539315.png)
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a substituted phenyl group
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- typically involves the reaction of indanone with a substituted benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is thought to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2,3-dihydro-: This compound has a similar indanone core but lacks the substituted phenyl group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxybenzylidene)-indan-1-one: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Eigenschaften
CAS-Nummer |
702664-01-5 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16(14)17(15)18/h2-10H,11H2,1H3 |
InChI-Schlüssel |
VVLDMLRTNDUXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=C2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
![Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-](/img/structure/B12539247.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)


![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)





![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)

